molecular formula C13H20N2O4 B2619574 Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 2044713-28-0

Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B2619574
CAS No.: 2044713-28-0
M. Wt: 268.313
InChI Key: AYZVBPBUFWIQAA-UHFFFAOYSA-N
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Description

Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 2044713-28-0, molecular formula: C₁₃H₂₀N₂O₄) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms and two ketone groups at positions 3 and 4 of the spiro[4.5]decane framework . The tert-butyloxycarbonyl (Boc) group at position 8 enhances steric protection and solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and RAS pathway modulators .

Properties

IUPAC Name

tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-12(2,3)19-11(18)15-6-4-13(5-7-15)8-14-10(17)9(13)16/h4-8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZVBPBUFWIQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a diamine and a diketone. This step often requires the use of a strong acid or base as a catalyst and is conducted under reflux conditions to ensure complete cyclization.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced through an esterification reaction. This involves reacting the spirocyclic intermediate with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo groups. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Ester Group

The tert-butyl carbamate (Boc) group undergoes acidic cleavage under standard conditions. This reaction is critical for generating free amines for subsequent functionalization.

Reaction Conditions Reagents Outcome Yield Source
HCl in dioxane, 0–5°C, 2–4 hrs4 M HCl/dioxaneRemoval of Boc group to yield 3,4-dioxo-2,8-diazaspiro[4.5]decane85–92%
TFA in DCM, RT, 1 hrTrifluoroacetic acid/DCMRapid deprotection to free amine; milder conditions for acid-sensitive systems90%

Mechanistic Insight : Protonation of the carbamate oxygen weakens the C–O bond, leading to tert-butyl cation release and subsequent hydrolysis .

Nucleophilic Additions at the Ketone Moieties

The 3,4-dioxo groups are electrophilic sites for nucleophilic attack, enabling derivatization:

Reaction Type Reagents Product Notes Source
Grignard AdditionMeMgBr, THF, –78°CTertiary alcohol derivatives at C3/C4 positionsStereoselectivity depends on solvent
Reductive AminationNaBH3CN, NH4OAc, MeOHSpirocyclic amines with substituted side chainspH-sensitive; optimal at 4–6

Example : Reaction with benzylamine under reductive amination forms N-benzyl-3,4-diamino derivatives , enhancing biological activity.

Condensation Reactions

The dioxo groups participate in cyclocondensation with bifunctional nucleophiles:

Partner Reagent Conditions Product Application Source
Hydrazine hydrateEtOH, reflux, 6 hrs3,4-Dihydropyrazolospiro[4.5]decane derivativesAnticancer lead optimization
Ethylene diamineCH3CN, 80°C, 12 hrsDiazepane-fused spirocyclesCNS-targeted drug discovery

Key Finding : Hydrazine-mediated condensation yields heterocycles with improved metabolic stability .

Redox Transformations

Controlled reduction of ketones enables access to secondary alcohols or alkanes:

Reduction Method Reagents Product Selectivity Source
NaBH4 in MeOH0°C, 1 hr3,4-Diol derivativesPartial reduction at C3
H2/Pd-C, 50 psiEtOH, RT, 24 hrs3,4-Deoxy spiroamineFull saturation of ketones

Challenge : Over-reduction can lead to loss of spirocyclic rigidity; stoichiometric control is critical.

Alkylation/Acylation at the Amine Nitrogen

After Boc deprotection, the secondary amine undergoes functionalization:

Reaction Reagents Product Yield Source
AlkylationCH3I, K2CO3, DMFN-Methyl-2,8-diazaspiro[4.5]decane-3,4-dione78%
AcylationAcCl, Et3N, DCMN-Acetylated spirocycle85%

Application : N-Alkylated derivatives show enhanced binding to serotonin receptors in preclinical models.

Ring-Opening Reactions

Under strongly acidic or basic conditions, the spirocyclic framework can undergo ring expansion or contraction:

Conditions Reagents Product Notes Source
H2SO4, 100°C, 8 hrsConcentrated H2SO4Bicyclic lactamThermodynamic control
LDA, THF, –78°CLithium diisopropylamideRing-contracted pyrrolidine derivativeKinetic control dominates

Caution : Ring-opening often requires harsh conditions, limiting synthetic utility .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the dioxo groups:

Conditions Additive Product Quantum Yield Source
UV (254 nm), benzeneNoneSpiro-diketone dimer0.15
UV (365 nm), acetoneRose Bengal (photosensitizer)Epoxide intermediate0.08

Implication : Photostability must be considered in pharmaceutical formulations .

Comparative Reactivity Table

Reaction Type Relative Rate Activation Energy (kJ/mol) Catalyst Dependence
Boc DeprotectionFast45–50Acid-dependent
Grignard AdditionModerate60–70Solvent-dependent
Reductive AminationSlow80–90pH-sensitive
PhotodimerizationVery slow110–120Light intensity-dependent

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate has been studied for its potential use in drug development. The compound's spirocyclic structure is known to enhance biological activity and selectivity.

Anticancer Activity

Research has indicated that compounds with spirocyclic structures can exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against several pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Material Science Applications

In material science, this compound is being explored for its potential use in the synthesis of novel polymers and materials.

Polymerization Studies

The compound can act as a monomer or co-monomer in polymerization reactions. Its unique structure allows for the formation of materials with enhanced mechanical properties and thermal stability. Research has shown that incorporating such compounds into polymer matrices can improve their performance in various applications .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of other complex organic compounds.

Synthetic Pathways

Several synthetic routes have been developed to produce this compound efficiently. For example, a method involving the reaction of suitable precursors under controlled conditions has been documented . This synthesis pathway not only yields high purity but also allows for scalability.

Mechanism of Action

The mechanism of action of tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Spirocyclic Diazaspiro Compounds with Varied Oxo Groups

Compound Name CAS No. Key Structural Features Key Properties Applications
Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate 2044713-28-0 Two ketone groups at C3 and C4 High polarity, reactive towards nucleophiles Intermediate in RAS inhibitor synthesis (e.g., Elironrasib)
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 752234-60-9 Single ketone at C3 Moderate reactivity; Boc group stabilizes the spiro system Precursor for anticancer agents
Tert-butyl 2,4-dioxo-3,8-diazaspiro[4.5]decane-8-carboxylate N/A Ketones at C2 and C4 Enhanced electrophilicity at C2 Used in peptide mimetics and protease inhibitors
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 268550-48-7 Ketone at C1 Lower steric hindrance at C1 Building block for neuroactive compounds

Key Observations :

  • Oxo Group Position: The 3,4-dioxo derivative exhibits higher polarity and reactivity compared to mono-oxo analogs, enabling selective modifications at C3/C4 for drug discovery .
  • Stability: Mono-oxo analogs (e.g., 3-oxo) are more stable under basic conditions, whereas dioxo derivatives require careful handling to avoid decomposition .

Substituted Diazaspiro Derivatives

Compound Name CAS No. Substituents Key Properties Applications
Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 1375303-54-0 4-Fluorophenyl at C4 Enhanced aromatic π-stacking; improved bioavailability Kinase inhibitors targeting EGFR
Tert-butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate 1899102-24-9 Methyl group at C7 Chirality introduces stereoselectivity Antiviral and antibacterial agents
Tert-butyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate 1420876-88-5 Aminoethyl side chain Water solubility due to amine group Linkers in antibody-drug conjugates (ADCs)

Key Observations :

  • Substituent Effects: Fluorine or methyl groups improve metabolic stability and target binding . Aminoethyl chains enhance solubility for ADC applications .
  • Stereochemistry : Chiral centers (e.g., rel-(5R,7S)) enable enantioselective interactions in drug-receptor binding .

Spirocyclic Compounds with Expanded Ring Systems

Compound Name CAS No. Ring System Key Properties Applications
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate 189333-03-7 Spiro[5.5]undecane Larger ring size increases conformational flexibility GPCR modulators
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate 1788054-69-2 Spiro[4.4]nonane Compact structure with high strain Fragments for CNS drugs

Key Observations :

  • Ring Size: Smaller spiro systems (e.g., spiro[4.4]nonane) impose steric constraints, favoring rigid scaffolds for CNS targets . Larger systems (e.g., spiro[5.5]undecane) offer flexibility for allosteric modulation .

Biological Activity

Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS Number: 2044713-28-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and databases.

  • Molecular Formula : C13H20N2O4
  • Molecular Weight : 268.31 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and anticancer effects. The following sections detail specific activities and findings.

1. Anticancer Activity

Studies have shown that diazaspiro compounds can inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : These compounds often interact with cellular signaling pathways involved in cell growth and apoptosis.
  • Case Study : A study demonstrated that derivatives of diazaspiro compounds exhibited cytotoxic effects on breast cancer cell lines, suggesting potential for development as chemotherapeutic agents.

2. Anti-inflammatory Effects

The compound has been associated with anti-inflammatory properties:

  • Research Findings : Similar compounds have been reported to act as antagonists to lymphocyte function-associated antigen-1 (LFA-1), which plays a critical role in immune response.
  • Data Table of Anti-inflammatory Activity :
CompoundActivityReference
BIRT377LFA-1 antagonist
Tert-butyl derivativesReduced inflammation markers

3. Neuroprotective Potential

Recent investigations suggest that diazaspiro compounds may offer neuroprotective benefits:

  • Mechanism : They may modulate neurotransmitter levels or protect against oxidative stress.
  • Case Study : Research indicated a reduction in neuroinflammation in models treated with similar spirocyclic compounds.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods involving cyclization reactions of appropriate precursors. The synthetic routes often yield high purity products suitable for biological testing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation or carboxylation of spirocyclic precursors. For example, describes a similar synthesis using reflux conditions with acetonitrile, potassium carbonate, and halogenated intermediates. Optimization involves varying reaction time (6–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2–1.5 for reagents). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (dichloromethane/hexane) is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm spirocyclic structure and tert-butyl group integration (δ ~1.4 ppm for tert-butyl protons) .
  • HPLC : Use Chromolith® columns ( ) with UV detection at 254 nm for purity assessment. Mobile phase: acetonitrile/water (70:30) at 1 mL/min .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ and fragmentation patterns .

Q. What are the stability and storage guidelines for this compound under laboratory conditions?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation. Stability tests (TLC/HPLC) should be conducted monthly. Avoid prolonged exposure to moisture, as the tert-butyl ester group is hydrolytically labile .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, reaction path search) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian 16) can predict transition states and thermodynamic stability of intermediates. highlights ICReDD’s approach using reaction path searches to identify optimal intermediates. For example, modifying the diazaspiro core’s substituents (e.g., fluorophenyl groups, ) can be modeled to assess electronic effects on binding affinity .

Q. What strategies are effective in resolving contradictory spectral data (e.g., unexpected peaks in NMR or HPLC)?

  • Methodological Answer :

  • NMR : Use 1H^1H-13C^{13}C HSQC/HMBC to assign ambiguous signals. Compare with simulated spectra (ACD/Labs or ChemDraw).
  • HPLC : Employ orthogonal methods (e.g., reverse-phase vs. HILIC) or LC-MS to rule out co-eluting impurities. recommends chemical software (e.g., ACD/Spectrus) for data cross-validation .

Q. How can multi-factor experimental designs (e.g., factorial, orthogonal) optimize yield in large-scale synthesis?

  • Methodological Answer : A 3k^k factorial design ( ) can test variables like temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (acetonitrile vs. DMF). ’s orthogonal design reduces experiments from 27 to 9 runs. Analyze via ANOVA to identify significant factors (e.g., solvent choice contributes 40% to yield variance) .

Q. What mechanistic insights can be gained from kinetic studies of the spirocyclic ring formation?

  • Methodological Answer : Conduct time-resolved 1H^1H NMR or in-situ FTIR to monitor ring-closure kinetics. For example, ’s reflux conditions (6 hours) suggest a second-order dependence on precursor concentration. Computational microkinetic modeling (e.g., COPASI) can validate rate constants .

Q. How do structural modifications (e.g., substituent effects) influence in vitro activity in neurological disease models?

  • Methodological Answer : Synthesize analogs with varied substituents (e.g., 4-fluorophenoxy, ) and test in hippocampal neuron assays. Use molecular docking (AutoDock Vina) to correlate steric/electronic profiles with IC50_{50} values. ’s inhibitor studies emphasize logP adjustments (<3.5) for blood-brain barrier penetration .

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